REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=2)[NH:4][N:3]=1.F[B-](F)(F)F.[CH3:19][O+](C)C>CC(C)=O>[CH3:19][N:3]1[C:2]([CH3:1])=[C:10]2[C:5]([CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:9]2)=[N:4]1 |f:1.2|
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Name
|
|
Quantity
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18.5 g
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Type
|
reactant
|
Smiles
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CC1=NNC2=CC(=CC=C12)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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F[B-](F)(F)F.C[O+](C)C
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Name
|
|
Quantity
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350 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
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Details
|
to stir under argon for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
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ADDITION
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Details
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To the resulting solid was added saturated aqueous NaHCO3 (600 ml)
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Type
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ADDITION
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Details
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a 4:1 mixture of chloroform-isopropanol (200 ml)
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Type
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STIRRING
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Details
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the mixture was agitated
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Type
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CUSTOM
|
Details
|
the layers were separated
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Type
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WASH
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Details
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The aqueous phase was washed with additional chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
isopropanol (4×200 ml) and the combined organic phase was dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave a tan solid
|
Type
|
WASH
|
Details
|
The solid was washed with ether (200 ml)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C=C(C=CC2=C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.85 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |